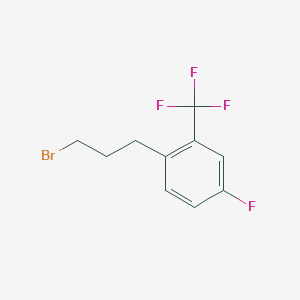
2-(3-Bromopropyl)-5-fluorobenzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromopropyl)-5-fluorobenzotrifluoride is an organic compound that features a benzene ring substituted with a bromopropyl group, a fluorine atom, and three trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-5-fluorobenzotrifluoride typically involves the following steps:
Friedel-Crafts Alkylation: This reaction introduces the bromopropyl group to the benzene ring. The reaction is carried out using aluminum chloride (AlCl₃) as a catalyst.
Electrophilic Aromatic Substitution: The fluorine atom is introduced to the benzene ring through a halogenation reaction using a fluorinating agent such as fluorine gas (F₂) or a fluorinating reagent like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromopropyl)-5-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of alcohols or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
2-(3-Bromopropyl)-5-fluorobenzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromopropyl)-4-fluorobenzotrifluoride
- 2-(3-Bromopropyl)-6-fluorobenzotrifluoride
- 2-(3-Chloropropyl)-5-fluorobenzotrifluoride
Uniqueness
2-(3-Bromopropyl)-5-fluorobenzotrifluoride is unique due to the specific positioning of the bromopropyl and fluorine substituents on the benzene ring. This arrangement can lead to distinct chemical properties and reactivity compared to its analogs. The presence of the trifluoromethyl groups further enhances its stability and makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H9BrF4 |
|---|---|
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-4-fluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9BrF4/c11-5-1-2-7-3-4-8(12)6-9(7)10(13,14)15/h3-4,6H,1-2,5H2 |
Clave InChI |
OBIPTYHLWDRMAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(F)(F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


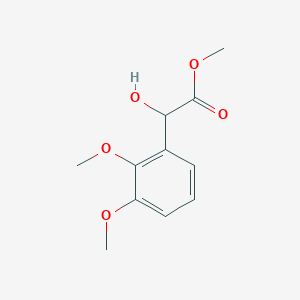
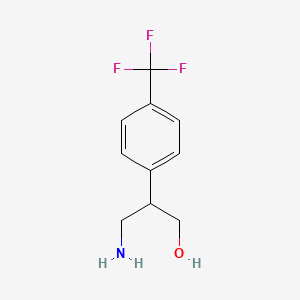

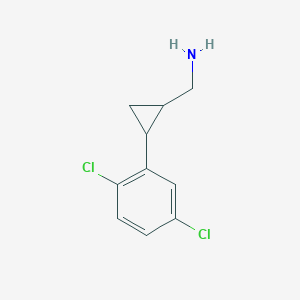

![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)

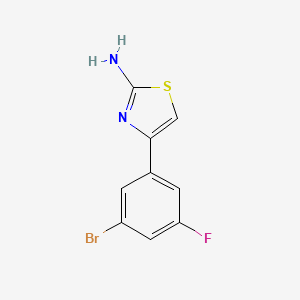
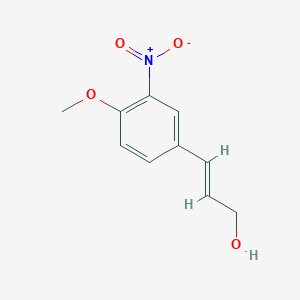
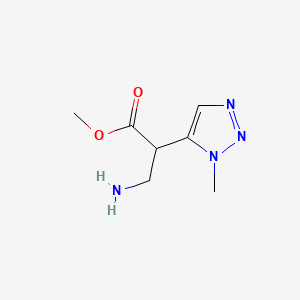
![5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13606991.png)

